REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([OH:12])=[O:11])[CH:4]=1.[CH3:13][NH:14][CH3:15]>C(O)CCC>[CH3:13][N:14]([CH3:15])[C:3]1[CH:8]=[C:7]([CH3:9])[N:6]=[C:5]([C:10]([OH:12])=[O:11])[CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC(=NC(=C1)C)C(=O)O
|
Name
|
|
Quantity
|
162 mg
|
Type
|
reactant
|
Smiles
|
CNC
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 2 days
|
Duration
|
2 d
|
Type
|
CUSTOM
|
Details
|
The solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is dried under HV
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C1=CC(=NC(=C1)C)C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 102 mg | |
YIELD: CALCULATEDPERCENTYIELD | 142.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |